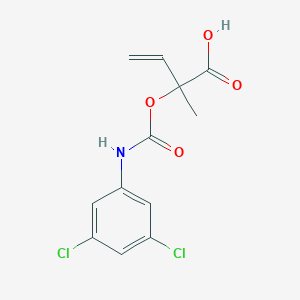
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid, also known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic uses in various neurological disorders. DCP-LA belongs to the family of compounds known as pyrrolidine dithiocarbamates, which have been shown to possess antioxidant and anti-inflammatory properties.
Mecanismo De Acción
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been shown to activate the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in the regulation of antioxidant and anti-inflammatory responses. 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including apoptosis and inflammation.
Efectos Bioquímicos Y Fisiológicos
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been shown to possess antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has also been shown to protect against neuronal cell death and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress, which may be beneficial in studying various cellular processes. However, one limitation of using 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
1. Further studies are needed to investigate the potential therapeutic uses of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid in various neurological disorders.
2. The mechanisms underlying the neuroprotective effects of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid need to be further elucidated.
3. The potential toxicity of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid at high concentrations needs to be further investigated.
4. The development of more potent and selective analogs of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid may lead to the discovery of novel therapeutic agents for neurological disorders.
5. The potential use of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid as a dietary supplement or nutraceutical needs to be investigated.
Aplicaciones Científicas De Investigación
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been studied for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Research has shown that 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid possesses neuroprotective properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Propiedades
Número CAS |
119209-27-7 |
|---|---|
Nombre del producto |
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid |
Fórmula molecular |
C12H11Cl2NO4 |
Peso molecular |
304.12 g/mol |
Nombre IUPAC |
2-[(3,5-dichlorophenyl)carbamoyloxy]-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C12H11Cl2NO4/c1-3-12(2,10(16)17)19-11(18)15-9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3,(H,15,18)(H,16,17) |
Clave InChI |
KTXGWKXVQGCPAR-UHFFFAOYSA-N |
SMILES |
CC(C=C)(C(=O)O)OC(=O)NC1=CC(=CC(=C1)Cl)Cl |
SMILES canónico |
CC(C=C)(C(=O)O)OC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Sinónimos |
2-(((3,5-dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid 2-DCO-2-Me-butenoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



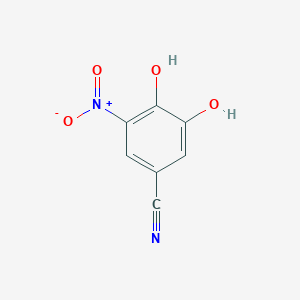
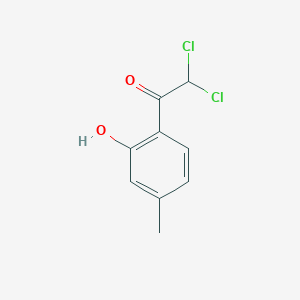
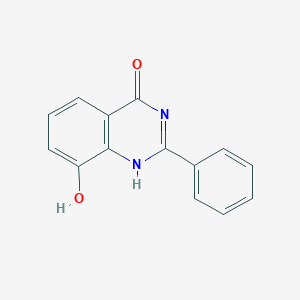
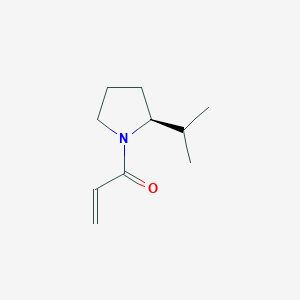

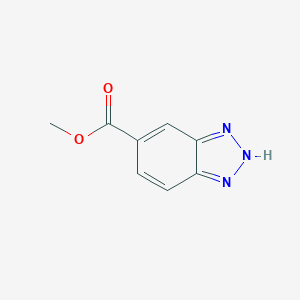
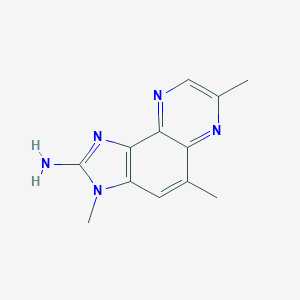
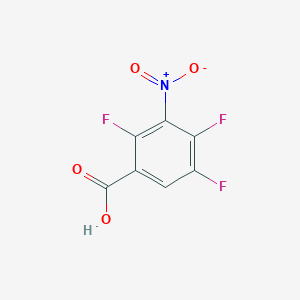
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)

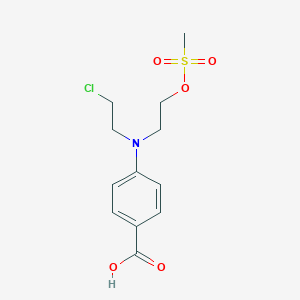
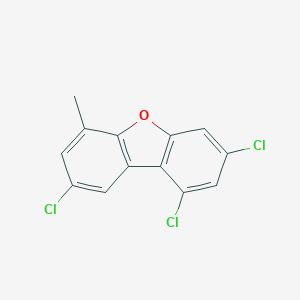
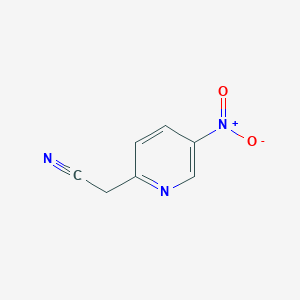
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)